molecular formula C12H12BrN5OS B12175998 [2-bromo-5-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

[2-bromo-5-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

Cat. No.: B12175998
M. Wt: 354.23 g/mol
InChI Key: RFINNWHBZQMZSC-UHFFFAOYSA-N
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Description

2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a brominated phenyl ring, a tetrazole moiety, and a thiomorpholine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps, starting with the bromination of a phenyl ring followed by the introduction of the tetrazole and thiomorpholine groups. One common synthetic route involves:

    Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Tetrazole Formation: The brominated phenyl compound is then reacted with sodium azide and a suitable solvent like dimethylformamide (DMF) to form the tetrazole ring.

    Thiomorpholine Introduction: Finally, the tetrazole-containing compound is reacted with thiomorpholine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols and other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its tetrazole ring is known for its bioisosteric properties, making it a candidate for the development of enzyme inhibitors and receptor modulators.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, 2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromine atom and thiomorpholine group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(1H-tetrazol-1-yl)phenylmethanone
  • 2-fluoro-5-(1H-tetrazol-1-yl)phenylmethanone
  • 2-iodo-5-(1H-tetrazol-1-yl)phenylmethanone

Uniqueness

Compared to its analogs, 2-bromo-5-(1H-tetrazol-1-yl)phenylmethanone is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This feature can enhance the compound’s binding affinity and selectivity for certain biological targets, making it a valuable molecule for drug discovery and development.

Properties

Molecular Formula

C12H12BrN5OS

Molecular Weight

354.23 g/mol

IUPAC Name

[2-bromo-5-(tetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C12H12BrN5OS/c13-11-2-1-9(18-8-14-15-16-18)7-10(11)12(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2

InChI Key

RFINNWHBZQMZSC-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=CC(=C2)N3C=NN=N3)Br

Origin of Product

United States

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